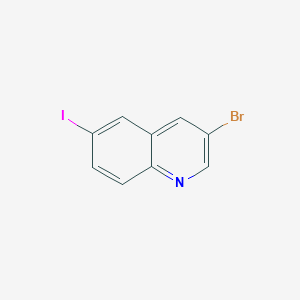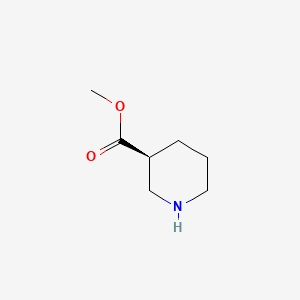
(S)-Methylpiperidin-3-carboxylat
Übersicht
Beschreibung
“(S)-Methyl piperidine-3-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
(S)-Methylpiperidin-3-carboxylat: ist ein wertvoller chiraler Baustein bei der Synthese von bioaktiven Molekülen. Sein Piperidinring ist ein häufiges Motiv in vielen Pharmazeutika, und das chirale Zentrum in der 3-Position kann für die biologische Aktivität der synthetisierten Verbindungen entscheidend sein. Forscher verwenden diese Verbindung für die enantioselektive Synthese von Molekülen, die eine Reihe pharmakologischer Aktivitäten aufweisen können .
Chirale Optimierung in der Arzneimittelentwicklung
Die chirale Reinheit von Arzneimittelmolekülen kann ihre Wirksamkeit und Sicherheit erheblich beeinflussen. This compound dient als Ausgangsmaterial für die chirale Optimierung potenzieller Therapeutika. Seine Verwendung stellt sicher, dass die synthetisierten Arzneimittel die gewünschte Stereochemie aufweisen, die für die gezielte Ansteuerung spezifischer biologischer Pfade unerlässlich ist .
Neurotransmitter-Analoga
Diese Verbindung ist strukturell ähnlich der Nipecotsäure, einem bekannten Inhibitor der Aufnahme des Neurotransmitters Gamma-Aminobuttersäure (GABA). Als solches kann This compound verwendet werden, um Analoga zu erzeugen, die die GABAerge Aktivität modulieren, was bei der Behandlung neurologischer Störungen wie Epilepsie, Angstzuständen und Schlafstörungen von Interesse ist .
Zukünftige Richtungen
Recombinant piperine and piperamide synthases can be used to facilitate the microbial production of a broad range of medicinally relevant aliphatic and aromatic piperamides based on a wide array of CoA-donors and amine-derived acceptors . This offers widespread applications and represents a promising future direction .
Wirkmechanismus
Target of Action
The primary targets of “(S)-Methyl piperidine-3-carboxylate” are currently unknown. This compound belongs to the piperidine family, which is a structural component of several bioactive compounds and pharmaceuticals . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Generally, piperidine derivatives interact with their targets by binding to specific sites, leading to changes in the target’s function. The exact nature of these interactions and changes would depend on the specific targets involved .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Some predicted properties include a density of 10±01 g/cm³, a boiling point of 1938±330 °C at 760 mmHg, and a vapor pressure of 05±04 mmHg at 25°C . These properties could influence the compound’s bioavailability, but further studies are needed to confirm this.
Biochemische Analyse
Biochemical Properties
(S)-Methyl piperidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, (S)-Methyl piperidine-3-carboxylate is known to interact with enzymes such as DPP-4 inhibitors and JAK2 inhibitors, which are crucial in regulating metabolic and signaling pathways . These interactions often involve the binding of (S)-Methyl piperidine-3-carboxylate to the active sites of these enzymes, thereby modulating their activity and influencing the overall biochemical reaction.
Cellular Effects
The effects of (S)-Methyl piperidine-3-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (S)-Methyl piperidine-3-carboxylate has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, (S)-Methyl piperidine-3-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of (S)-Methyl piperidine-3-carboxylate to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in biochemical pathways . For instance, (S)-Methyl piperidine-3-carboxylate can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent enzymatic reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of (S)-Methyl piperidine-3-carboxylate in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of (S)-Methyl piperidine-3-carboxylate on cellular function can be significant. In vitro and in vivo studies have demonstrated that prolonged exposure to (S)-Methyl piperidine-3-carboxylate can lead to changes in cellular metabolism and gene expression, which may have implications for its use in biochemical research.
Dosage Effects in Animal Models
The effects of (S)-Methyl piperidine-3-carboxylate in animal models are dose-dependent. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can result in adverse effects such as toxicity and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity. These findings highlight the importance of careful dosage optimization when using (S)-Methyl piperidine-3-carboxylate in animal studies.
Metabolic Pathways
(S)-Methyl piperidine-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, (S)-Methyl piperidine-3-carboxylate can affect the activity of enzymes involved in the synthesis and degradation of amino acids, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of (S)-Methyl piperidine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of (S)-Methyl piperidine-3-carboxylate in specific cellular compartments, where it can exert its biochemical effects . For instance, (S)-Methyl piperidine-3-carboxylate can be transported into cells via amino acid transporters, allowing it to reach intracellular targets and modulate biochemical pathways.
Subcellular Localization
The subcellular localization of (S)-Methyl piperidine-3-carboxylate is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, (S)-Methyl piperidine-3-carboxylate may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, its localization to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.
Eigenschaften
IUPAC Name |
methyl (3S)-piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595844 | |
| Record name | Methyl (3S)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
276248-50-1 | |
| Record name | Methyl (3S)-piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)
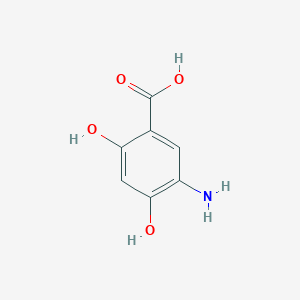
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
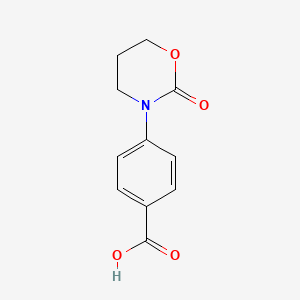
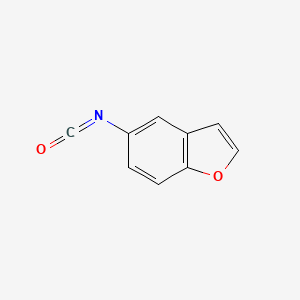
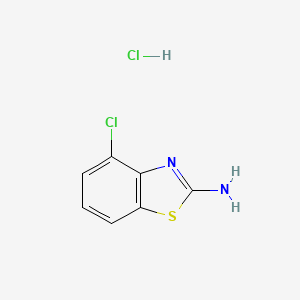
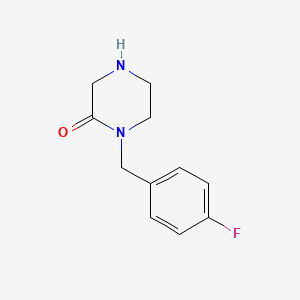

![Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1602782.png)
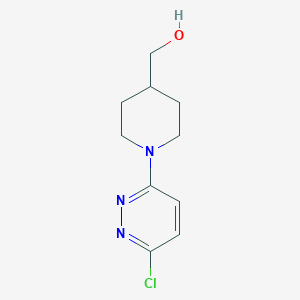

![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)
